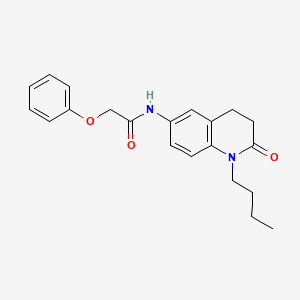

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a quinoline-derived acetamide compound characterized by a 1-butyl-2-oxo-tetrahydroquinoline core linked to a phenoxyacetamide moiety. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with natural alkaloids and its versatility in drug design . The butyl substituent at the N1 position and the phenoxy group in the acetamide side chain likely influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization.

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-2-3-13-23-19-11-10-17(14-16(19)9-12-21(23)25)22-20(24)15-26-18-7-5-4-6-8-18/h4-8,10-11,14H,2-3,9,12-13,15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETVKQDSVAQSTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide and a suitable base such as potassium carbonate.

Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety can be synthesized by reacting phenoxyacetic acid with an amine derivative of the quinoline core in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl group to a hydroxyl group.

Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)

Major Products

Oxidation: Quinoline N-oxide derivatives

Reduction: Hydroxyquinoline derivatives

Substitution: Various substituted phenoxyacetamide derivatives

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction may involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide with structurally related compounds, focusing on molecular features, synthetic yields, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison of Quinoline-Based Acetamides

*Calculated based on molecular formula.

Key Findings:

Structural Modifications and Bioactivity: The target compound’s phenoxy group may enhance binding to aromatic-rich biological targets (e.g., kinases or GPCRs) compared to the thiophene analog , which could favor interactions with sulfur-binding enzymes. The sulfamoyl-containing analog exhibits a higher molecular weight (463.6 g/mol) due to the sulfonamide group, which is often associated with improved target affinity and metabolic stability in protease inhibitors.

Synthetic Efficiency: Compounds with simple acetamide substituents (e.g., phenoxy or alkyl chains) typically achieve higher yields (80–88%) compared to bulkier or more complex analogs . The target compound’s synthesis may follow similar high-yield protocols.

Thermal Stability: Melting points for tetrahydroquinoline (THQ) and tetrahydropyrimidine (THP) analogs range from 265°C to >320°C , suggesting that the target compound’s thermal stability is influenced by its substituents. The phenoxy group may lower the melting point compared to rigid pyrimidine derivatives.

Functional Group Impact: Thiophene vs. Phenoxy: The thiophene analog’s sulfur atom could improve solubility in polar solvents, whereas the phenoxy group in the target compound may increase lipophilicity, favoring blood-brain barrier penetration . Sulfamoyl vs.

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews its biological activity based on diverse research findings, case studies, and relevant data.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3 |

| Molecular Weight | 366.46 g/mol |

| CAS Number | 946269-82-5 |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

The compound exhibits a relatively high lipophilicity (LogP), which may influence its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzymatic activities and cellular pathways:

- Antioxidant Activity: The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects: It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

- Anticancer Properties: Preliminary studies suggest that it can induce apoptosis in cancer cells through various signaling pathways.

Antioxidant Activity

A study evaluated the antioxidant capacity of related compounds and found that tetrahydroquinoline derivatives exhibit significant radical scavenging activity. The mechanism involves electron donation to neutralize free radicals, enhancing cellular defense mechanisms against oxidative damage .

Anti-inflammatory Activity

In vitro assays have demonstrated that compounds similar to this compound can significantly reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic application in treating inflammatory diseases.

Anticancer Activity

Research has indicated that tetrahydroquinoline derivatives can inhibit the proliferation of various cancer cell lines. For instance, a study reported that these compounds induced cell cycle arrest and apoptosis in breast cancer cells through the activation of caspase pathways .

Case Studies

- Case Study on Antioxidant Effects: A comparative study involving MTT assays demonstrated that this compound exhibited lower cytotoxicity in non-cancerous cell lines compared to standard antioxidants like ascorbic acid and BHT .

- Case Study on Anti-inflammatory Mechanisms: In a controlled experiment involving LPS-stimulated macrophages, treatment with the compound resulted in a significant decrease in nitric oxide production and downregulation of COX-2 expression .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent integration. For example, the tetrahydroquinolinone carbonyl resonance appears at ~170–175 ppm in CDCl₃ .

- HPLC-MS : Use reverse-phase C18 columns (e.g., 5 µm, 4.6 × 150 mm) with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and molecular ion ([M+H]⁺) .

- Chiral Chromatography : For enantiopure analogs, employ supercritical fluid chromatography (SFC) with Chiralpak AD-H columns and CO₂/isopropyl alcohol mobile phases .

How can enantiomer separation and chiral purity be achieved for structurally related analogs?

Advanced Research Question

- Method : Use preparative SFC with a Chiralpak AD-H column (3 cm × 15 cm), 50% isopropyl alcohol/CO₂ (0.2% diethylamine), 100 bar pressure, and 50 mL/min flow rate. Retention times (e.g., 2.42 min for (S)-enantiomer vs. 3.30 min for (R)-enantiomer) enable baseline separation .

- Validation : Confirm enantiomeric excess (ee) via polarimetry ([α]²⁵₅₈₉) and HPLC with chiral stationary phases. Absolute stereochemistry can be assigned via independent synthesis of enantiopure precursors .

How should bioactivity assays be designed to evaluate pharmacological potential?

Advanced Research Question

- Antimicrobial Testing : Follow microdilution protocols (96-well plates) with bacterial inocula (1 × 10⁵ CFU/mL) in LB medium. Determine MIC/MBC values for Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- CNS Activity : For GABA-A receptor modulation, use electrophysiological assays (e.g., Xenopus oocyte models) or radioligand binding studies with [³H]muscimol .

What computational strategies predict the compound’s mechanism of action?

Advanced Research Question

- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GABA-A receptors). Docking scores <−8 kcal/mol suggest strong binding .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots for conformational changes .

How can contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved?

Advanced Research Question

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, principal component analysis) to datasets from multiple studies to identify confounding variables .

What safety protocols are recommended for handling this compound?

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact; work in a fume hood .

- Toxicity Assessment : Conduct acute toxicity studies in rodents (OECD 423). Monitor for CNS depression (LD₅₀ > 500 mg/kg suggests low acute risk) .

How is X-ray crystallography applied to determine its crystal structure?

Advanced Research Question

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer. SHELXT (SHELX suite) solves initial phases via dual-space methods .

- Refinement : SHELXL refines structures with anisotropic displacement parameters. Validate via R-factor (<0.05) and electron density maps (e.g., omit maps for ligand regions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.